(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
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Overview
Description
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a phosphine ligand widely used in various catalytic processes. This compound is known for its bulky structure, which provides steric hindrance and enhances its effectiveness in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of 2-bromo-6,6’-dimethylbiphenyl with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium tert-butoxide, and solvents such as toluene and chloroform .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, including biaryl compounds and heterocycles, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is extensively used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) exerts its effects involves its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates the activation and coupling of organic substrates. The bulky structure of the ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic reaction .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) apart from similar compounds is its unique combination of steric hindrance and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky structure provides enhanced selectivity and efficiency in reactions, making it a valuable ligand in various applications .
Properties
Molecular Formula |
C38H56P2 |
---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-methylphenyl)-3-methylphenyl]phosphane |
InChI |
InChI=1S/C38H56P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-28,31-34H,3-14,19-26H2,1-2H3 |
InChI Key |
SKCMIKXIHUVXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C |
Origin of Product |
United States |
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